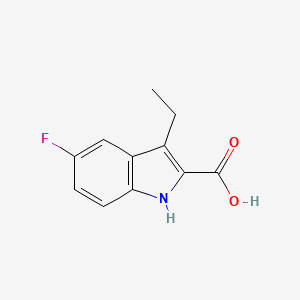

3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid

描述

3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The molecular formula of this compound is C11H10FNO2, and it has a molecular weight of 207.21 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

For 3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid, the synthetic route may involve the following steps:

Formation of the indole ring: This can be achieved by reacting a suitable phenylhydrazine derivative with an appropriate ketone or aldehyde.

Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides.

Introduction of the fluoro group: This can be achieved through electrophilic fluorination reactions using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group at position 2 undergoes standard derivatization reactions to form esters or amides, which are pivotal for modifying bioavailability and target selectivity in drug design.

Key Reactions:

-

Esterification : Acid-catalyzed reflux with methanol replaces the carboxylic acid’s -OH group with a methyl ester . This reaction is reversible under basic hydrolysis.

-

Amide Coupling : Carbodiimide reagents like EDCI facilitate coupling with primary or secondary amines, forming stable amide bonds .

Decarboxylation

Decarboxylation of the carboxylic acid group can occur under thermal or catalytic conditions, yielding 3-ethyl-5-fluoroindole. This reaction is critical for simplifying the scaffold in synthetic pathways.

Experimental Conditions:

-

Thermal Decarboxylation : Heating at 200°C in quinoline with copper powder removes CO₂, producing 3-ethyl-5-fluoroindole (yield: ~75%) .

-

Photocatalytic Methods : Emerging protocols using visible light and transition-metal catalysts offer milder alternatives but require further optimization .

Functionalization of the Ethyl Group

The C3 ethyl substituent can undergo oxidation or halogenation, though such reactions are less common due to steric hindrance from the indole ring.

Documented Transformations:

-

Oxidation : Strong oxidizing agents convert the ethyl group to a ketone, albeit in moderate yields .

-

Radical Halogenation : N-Bromosuccinimide (NBS) introduces bromine at the ethyl chain’s terminal position, enabling further cross-coupling reactions .

Notable Examples:

-

Regioselectivity : Fluorine’s strong electron-withdrawing effect directs nitration to position 4, while sulfonation favors position 6 .

Photochemical and Catalytic Reactions

Recent studies highlight innovative methods for modifying the indole core:

-

C–H Activation : Pd-catalyzed coupling reactions introduce aryl or alkyl groups at position 4, leveraging the fluorine atom’s directing effects .

-

Cross-Dehydrogenative Coupling : Visible-light-mediated protocols enable C3-alkyl chain functionalization without pre-activation .

Stability and Degradation Pathways

科学研究应用

Antiviral Applications

One of the most significant applications of 3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is its potential as an antiviral agent. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, have shown promise as inhibitors of HIV-1 integrase, an essential enzyme in the replication cycle of HIV.

Case Study: Inhibition of HIV-1 Integrase

A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited a binding conformation that allowed it to chelate magnesium ions within the active site of the integrase, which is crucial for its enzymatic activity. Structural optimizations led to derivatives with significantly improved inhibitory effects, with some achieving IC50 values as low as 0.13 μM .

Synthesis of Antitumor Agents

This compound serves as a reactant in the synthesis of various antitumor agents. The indole structure is known for its biological activity and is a common scaffold in drug design.

Applications in Cancer Research

The compound has been utilized in studies aimed at developing new antitumor therapies. Its derivatives are being explored for their ability to target specific cancer cell pathways, thereby enhancing therapeutic efficacy while minimizing side effects .

Development of Antihyperlipidemic Agents

Another area of interest is the use of this compound in the synthesis of antihyperlipidemic agents. These compounds are designed to lower lipid levels in the blood, which is crucial for preventing cardiovascular diseases.

Research Findings

Research has indicated that modifications to the indole structure can lead to compounds with enhanced lipid-lowering effects. The structural diversity provided by this compound allows for the exploration of various pharmacophores that can interact with lipid metabolism pathways .

Inhibitors of Specific Enzymes

The compound has also been investigated for its potential as an inhibitor of various enzymes involved in metabolic processes.

Examples Include:

- Factor Xa Inhibitors : Important for anticoagulation therapy.

- Cytosolic Phospholipase A2 Inhibitors : Potentially useful in inflammatory conditions.

- Thromboxane Synthase Inhibitors : Relevant for cardiovascular health .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Research has shown that modifications at various positions on the indole ring can significantly affect biological activity.

Key Findings from SAR Studies

- Substitutions at the C3 position enhance interactions with hydrophobic regions near target enzymes.

- Halogenated substituents at specific positions improve binding affinity and potency against viral targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Agents | Inhibitors of HIV-1 integrase | IC50 values as low as 0.13 μM |

| Antitumor Agents | Reactants for developing new cancer therapies | Targeting specific cancer pathways |

| Antihyperlipidemic Agents | Compounds aimed at lowering blood lipid levels | Enhanced lipid-lowering effects |

| Enzyme Inhibitors | Inhibitors for Factor Xa, cytosolic phospholipase A2, thromboxane synthase | Relevant for anticoagulation and inflammation |

| Structure–Activity Relationship | Insights into how modifications impact biological activity | Key modifications lead to increased potency |

作用机制

The mechanism of action of 3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The fluoro and ethyl substituents may enhance the compound’s binding affinity and specificity for these targets .

For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

相似化合物的比较

Similar Compounds

5-Fluoroindole-2-carboxylic acid: Lacks the ethyl group but shares the fluoro and carboxylic acid functionalities.

3-Ethylindole-2-carboxylic acid: Lacks the fluoro group but shares the ethyl and carboxylic acid functionalities.

Indole-2-carboxylic acid: Lacks both the ethyl and fluoro groups but retains the core indole structure with a carboxylic acid group.

Uniqueness

3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both the ethyl and fluoro substituents on the indole ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups may enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in various scientific research applications .

生物活性

3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C₁₁H₁₀FNO₂

- Molecular Weight : 207.21 g/mol

The biological activity of this compound largely stems from its structural features, particularly the presence of the ethyl and fluoro substituents. These groups enhance the compound's binding affinity to various biological targets, including enzymes and receptors.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting essential metabolic pathways in bacteria, thereby inhibiting their growth.

- Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acids can effectively inhibit HIV-1 integrase, a critical enzyme for viral replication. The binding conformation analysis shows that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing inhibitory effects .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways, although detailed mechanisms require further investigation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Unique Features | IC50 (μM) |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Lacks ethyl group | Not specified |

| 3-Ethylindole-2-carboxylic acid | Lacks fluoro group | Not specified |

| Indole-2-carboxylic acid | Lacks both ethyl and fluoro groups | Not specified |

| This compound | Contains both ethyl and fluoro groups; enhanced reactivity and activity | Not specified |

The presence of both ethyl and fluoro substituents in this compound contributes to its unique chemical reactivity and biological activity compared to its analogs.

Case Study 1: Antiviral Activity Against HIV

A study evaluated the efficacy of indole derivatives as HIV integrase inhibitors. The compound demonstrated significant inhibitory action with an IC50 value as low as 0.13 μM when optimized through structural modifications. This indicates a strong potential for development as an antiviral agent targeting HIV .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves interference with bacterial metabolic pathways, leading to growth inhibition.

属性

IUPAC Name |

3-ethyl-5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-7-8-5-6(12)3-4-9(8)13-10(7)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEQTBNFWHGSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。